molecular formula C25H23N3O3S B3303427 N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 920400-95-9

N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B3303427
CAS No.: 920400-95-9
M. Wt: 445.5 g/mol
InChI Key: MAHAYCGFYQDNAC-UHFFFAOYSA-N
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Description

N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that features a biphenyl sulfonamide structure linked to a pyridazinyl group via an ethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps:

    Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of the pyridazinyl intermediate. This can be achieved through the reaction of 4-methylphenylhydrazine with a suitable dicarbonyl compound under acidic conditions to form the pyridazinyl ring.

    Ethoxy Bridge Formation: The pyridazinyl intermediate is then reacted with an ethylene glycol derivative to introduce the ethoxy bridge. This step usually requires a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

    Coupling with Biphenyl Sulfonamide: The final step involves the coupling of the ethoxy-bridged pyridazinyl intermediate with a biphenyl sulfonamide derivative. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated sulfonamide derivatives.

Scientific Research Applications

N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The pyridazinyl group can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-[1,1’-biphenyl]-4-sulfonamide: Lacks the pyridazinyl group, resulting in different biological activity.

    N-(2-{[6-(4-chlorophenyl)pyridazin-3-yl]oxy}ethyl)-[1,1’-biphenyl]-4-sulfonamide: Contains a chloro substituent instead of a methyl group, which can alter its reactivity and interaction with biological targets.

Uniqueness

N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1’-biphenyl]-4-sulfonamide is unique due to the presence of both the pyridazinyl and biphenyl sulfonamide moieties, which confer distinct chemical and biological properties. The ethoxy bridge further enhances its versatility in various applications.

Properties

IUPAC Name

N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-19-7-9-22(10-8-19)24-15-16-25(28-27-24)31-18-17-26-32(29,30)23-13-11-21(12-14-23)20-5-3-2-4-6-20/h2-16,26H,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHAYCGFYQDNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-sulfonamide
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N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-sulfonamide
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N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-sulfonamide
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N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-sulfonamide
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N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-sulfonamide
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N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-sulfonamide

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